5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate
CAS No.: 57583-72-9
Cat. No.: VC18453874
Molecular Formula: C19H26N6O4S
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate - 57583-72-9](/images/structure/VC18453874.png)
Specification
CAS No. | 57583-72-9 |
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Molecular Formula | C19H26N6O4S |
Molecular Weight | 434.5 g/mol |
IUPAC Name | N-benzyl-4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-5-yl)diazenyl]-N-methylaniline;methyl sulfate |
Standard InChI | InChI=1S/C18H22N6.CH4O4S/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;1-5-6(2,3)4/h4-12,14,18H,13H2,1-3H3;1H3,(H,2,3,4) |
Standard InChI Key | OJOFEQZVVKCEMC-UHFFFAOYSA-N |
Canonical SMILES | C[NH+]1C(N(C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)[O-] |
Introduction
Structural and Nomenclature Analysis
The IUPAC name 5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate delineates its molecular architecture:
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A 1,4-dimethyl-1H-1,2,4-triazolium cationic core, where methyl groups occupy the 1- and 4-positions of the heterocyclic ring.
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An azo group (-N=N-) at the 5-position, bridging the triazolium ring to a para-substituted phenyl group.
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The phenyl ring bears a benzylmethylamino substituent (-N(CH2Ph)CH3), introducing steric bulk and electron-donating characteristics.
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A methyl sulphate counterion (CH3SO4^-) balancing the positive charge of the triazolium moiety.
This structure aligns with related azo-triazolium compounds, such as 3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate, which differs only in the azo group’s position on the triazolium ring . Such positional isomers often exhibit divergent solubility and reactivity, underscoring the importance of substitution patterns in functional material design.
Synthesis and Reaction Optimization
The synthesis of azo-triazolium compounds typically follows a two-step protocol, as demonstrated in studies of analogous structures :
Step 1: Diazotization
A primary aromatic amine (e.g., 4-aminophenyl derivatives) reacts with nitrous acid (HNO2) under acidic conditions (0–5°C) to form a diazonium salt. For the target compound, this step would involve 4-(benzylmethylamino)aniline.
Step 2: Coupling Reaction
The diazonium salt undergoes electrophilic aromatic substitution with a triazolium precursor, such as 1,4-dimethyl-1H-1,2,4-triazolium derivatives, in alkaline media (pH 8–10). This step demands precise temperature control (10–15°C) to prevent diazonium decomposition.
Reaction yields for similar compounds exceed 85% under optimized conditions . Key parameters include:
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Temperature: Excess heat accelerates side reactions, while low temperatures stabilize intermediates.
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pH: Alkaline conditions favor the coupling reaction but may hydrolyze sensitive functional groups.
Spectroscopic Characterization
Spectroscopic data from structurally related compounds provide insights into the target molecule’s properties :
Infrared Spectroscopy (IR)
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N=N Stretch: 1525–1558 cm⁻¹, confirming azo linkage formation.
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C=O Stretch: 1654–1664 cm⁻¹ (carboxylic acid derivatives in precursors).
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Aromatic C-H: 3036–3076 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Aromatic protons: δ 6.1–8.9 ppm (multiples, integration dependent on substituents).
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Methyl groups: δ 2.05–2.59 ppm (singlets for N-CH3).
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¹³C NMR:
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Triazolium carbons: 100–166 ppm (aromatic regions).
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Carbonyl carbons: ~172 ppm (C=O).
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Physicochemical Properties
While direct data for the target compound is limited, extrapolation from analogues suggests:
Property | Value/Description | Source Compound Reference |
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Molecular Formula | C21H26N6O4S | |
Molecular Weight | ~432.5 g/mol | |
Solubility | Moderate in polar aprotic solvents | |
Thermal Stability | Decomposes above 200°C |
The methyl sulphate counterion enhances water solubility compared to halide analogues, a critical factor for applications requiring aqueous processing.
Applications in Corrosion Inhibition
Recent studies on analogous azo-triazolium compounds reveal significant anti-corrosive properties. In 0.5 M HCl, inhibitors derived from 4-aminosalicylic acid exhibit 80–90% efficiency at 0.005 M concentrations, attributed to adsorption on metal surfaces via nitrogen lone pairs and π-electrons . The target compound’s benzylmethylamino group may further improve adsorption kinetics due to increased electron density and steric protection of the metal surface.
Table 1: Inhibition Efficiency of Selected Azo-Triazolium Compounds
Compound | Efficiency (%) | Concentration (M) | Temperature (°C) |
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4-Aminosalicylic derivative | 89 | 0.005 | 25 |
Triazole-containing analogue | 85 | 0.003 | 25 |
Comparative Analysis with Structural Analogues
The positional isomer 3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate (PubChem CID 44153690) serves as a critical comparator :
Feature | Target Compound | 3-Substituted Analogue |
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Azo Group Position | 5-position of triazolium | 3-position of triazolium |
Molecular Formula | C21H26N6O4S | C21H26N6O4S |
Applications | Anti-corrosive, dye potential | Unreported, likely similar |
Positional isomerism influences electronic distribution, altering redox properties and binding affinities in practical applications.
Future Research Directions
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Mechanistic Studies: Elucidate adsorption mechanisms on metal surfaces using quantum chemical calculations.
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Biological Screening: Explore antimicrobial or anticancer activities, given the bioactivity of triazolium derivatives.
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Advanced Materials: Investigate use in organic semiconductors or ionic liquids, leveraging its ionic nature and π-conjugation.
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